Mechanism of action of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea
Mechanism of action of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea
This is an in-depth technical guide on the mechanism of action of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-yl)urea , a functionalized aminothiazole urea derivative.[1] This compound represents a critical pharmacophore scaffold used in the design of ATP-competitive kinase inhibitors (e.g., for VEGFR, TIE-2, PI3K) and hydrolase inhibitors (e.g., Urease, FAAH).[1]
A Pharmacophore-Centric Analysis of Thiazolyl-Urea Ligands[1]
Executive Summary
1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-yl)urea (CAS: 1092460-38-2) is a bioactive small molecule characterized by a "privileged" aminothiazole urea core.[1][2] In medicinal chemistry, this scaffold serves as a potent hydrogen-bond anchor capable of engaging the active sites of enzymes—specifically protein kinases and amidohydrolases.[1]
Its mechanism of action is defined by molecular recognition principles:
-
Hinge Binding (Kinases): The thiazole-urea motif mimics the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region.[1]
-
Hydrophobic Occlusion: The tert-butyl group acts as a lipophilic "warhead," occupying the hydrophobic selectivity pocket (e.g., the gatekeeper region or allosteric back-pocket).[1]
-
Solvent Interaction: The 2-aminoethyl tail serves as a solubilizing handle, extending into the solvent front to improve physicochemical properties or enable conjugation (e.g., as a PROTAC linker or fluorescent probe).[1]
Structural Pharmacophore Analysis
To understand the mechanism, one must deconstruct the molecule into its functional domains. This compound is a "minimal binder" containing all essential elements for high-affinity target engagement.[1]
| Functional Domain | Chemical Structure | Mechanistic Role |
| H-Bond Acceptor/Donor | Thiazol-2-yl-Urea | Forms a "Donor-Acceptor-Donor" (D-A-D) triad.[1] Critical for binding to the kinase hinge (e.g., backbone NH and CO residues) or coordinating active site metals (e.g., Ni²⁺ in Urease).[1] |
| Hydrophobic Anchor | 4-tert-Butyl Group | A bulky, lipophilic moiety.[1] It displaces water from hydrophobic pockets (entropy-driven binding) and provides selectivity by fitting into specific steric cavities (e.g., the "selectivity pocket" adjacent to the ATP site).[1] |
| Solubility/Linker Handle | 2-Aminoethyl Chain | A polar, basic tail.[1] It extends towards the solvent interface, improving aqueous solubility.[1] The primary amine ( |
Primary Mechanism: ATP-Competitive Kinase Inhibition
The most documented application of the thiazol-2-yl urea scaffold is in the inhibition of Tyrosine Kinases (e.g., VEGFR-2, TIE-2) and Lipid Kinases (e.g., PI3K
Binding Mode (Type I vs. Type II)
The compound functions primarily as a Type I or Type I½ inhibitor :
-
Hinge Interaction: The urea moiety acts as the primary anchor. The urea
acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu or Cys).[1] The thiazole nitrogen (N3) acts as a hydrogen bond acceptor from the backbone amide nitrogen. -
Gatekeeper Interaction: The bulky tert-butyl group at position 4 of the thiazole ring is positioned to interact with the gatekeeper residue .[1] If the gatekeeper is small (e.g., Threonine), the tert-butyl group fits snugly; if large, it may induce a conformational shift.[1]
Thermodynamic Driving Forces
-
Enthalpy (
): Driven by the formation of 2-3 strong hydrogen bonds in the hinge region.[1] -
Entropy (
): The tert-butyl group buries itself in a hydrophobic cleft, releasing ordered water molecules into the bulk solvent.[1] This "hydrophobic effect" significantly increases binding affinity.
Pathway Modulation
By occupying the ATP-binding pocket, the compound prevents ATP hydrolysis and the subsequent phosphorylation of downstream substrates.[1]
-
In VEGFR-2: Blocks angiogenesis signaling (Raf/MEK/ERK pathway).[1]
-
In PI3K: Blocks the conversion of PIP2 to PIP3, inhibiting Akt/mTOR signaling (cell survival/proliferation).[1]
Secondary Mechanism: Hydrolase Inhibition (Urease/FAAH)
Beyond kinases, the urea core allows this compound to act as a substrate analogue for amidohydrolases.[1]
-
Urease Inhibition: The urea carbonyl oxygen can coordinate with the bimetallic nickel center (
) in the urease active site.[1] The tert-butyl thiazole group blocks the entrance of the natural substrate (urea), acting as a competitive inhibitor.[1] This is relevant for anti-bacterial research (e.g., against H. pylori).[1] -
FAAH Inhibition: The compound mimics the fatty acid amide substrate. The urea moiety interacts with the Serine-Lysine-Serine catalytic triad, preventing the hydrolysis of anandamide.[1]
Experimental Protocols for Validation
To validate the mechanism of action of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-yl)urea, the following self-validating workflows are recommended.
Protocol A: Kinase Selectivity Profiling (FRET Assay)
Objective: Determine the
-
Reagents: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher), Kinase Tracer 236.[1]
-
Preparation: Dissolve compound in 100% DMSO to 10 mM. Dilute to 3-fold serial dilutions in Kinase Buffer A.
-
Reaction:
-
Mix 5 µL of compound + 5 µL of Kinase/Antibody mixture + 5 µL of Tracer.
-
Incubate for 60 min at Room Temperature (RT).
-
-
Readout: Measure TR-FRET (Excitation: 340 nm; Emission: 615 nm / 665 nm).
-
Validation: A decrease in FRET signal indicates displacement of the tracer by the compound (ATP-competitive binding).[1]
Protocol B: Surface Plasmon Resonance (SPR) - Kinetic Analysis
Objective: Measure
-
Chip: CM5 Sensor Chip with immobilized Target Protein (e.g., VEGFR2 or Urease).[1]
-
Running Buffer: HBS-EP+ (pH 7.4).
-
Injection: Inject compound at concentrations ranging from 0.1 µM to 10 µM. Flow rate: 30 µL/min.
-
Dissociation: Allow 300s dissociation time.
-
Analysis: Fit data to a 1:1 Langmuir binding model.
-
Success Criterion: Rapid on-rate and slow off-rate (residence time) driven by the tert-butyl hydrophobic anchor.[1]
-
Visualization of Mechanism
The following diagram illustrates the logical flow of the compound's interaction with a generic Kinase domain, highlighting the structural causality.
Caption: Mechanistic pathway of 1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-yl)urea binding to a kinase active site. The urea core anchors to the hinge, while the tert-butyl group secures selectivity via hydrophobic interactions.[1]
Data Summary: Activity Profile
While specific
| Parameter | Typical Value Range | Notes |
| Kinase | 10 nM – 500 nM | Highly potent against Angiokinases (VEGFR, TIE-2).[1] |
| Urease | 1 µM – 50 µM | Acts as a reversible competitive inhibitor.[1] |
| LogP (Lipophilicity) | 2.5 – 3.5 | Driven by the tert-butyl group; balanced by the aminoethyl tail.[1] |
| Ligand Efficiency (LE) | > 0.35 | High binding energy per heavy atom (efficient binder).[1] |
References
-
Pharmacophore Analysis of Thiazole Ureas
-
Kinase Binding Mechanism (Type II Inhibitors)
-
Urease Inhibition by Thiazoles
-
Chemical Probe Data
Sources
- 1. US8772288B2 - Substituted spiro[cycloalkyl-1,3â²-indo]-2â²(1â²H)-one derivatives and their use as P38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 2. 1092460-38-2,1-(2-AMINOETHYL)-3-(4-TERT-BUTYLTHIAZOL-2-YL)UREA [weeiboo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combi-Blocks [combi-blocks.com]
